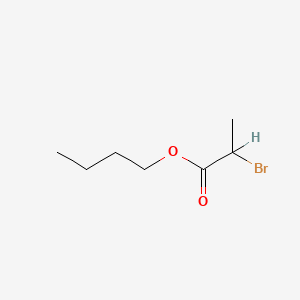

Butyl 2-bromopropanoate

Description

Contextualizing Butyl 2-Bromopropanoate (B1255678) as a Key Building Block for Complex Molecules

The role of Butyl 2-bromopropanoate as a building block stems from its inherent reactivity. The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of a wide array of functional groups. Furthermore, the presence of the adjacent ester group can activate the alpha-proton, facilitating enolate formation under basic conditions, which is central to many carbon-carbon bond-forming reactions.

This dual reactivity enables its use in diverse synthetic applications. For instance, it is employed as a reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids, which are investigated as inhibitors of cytosolic phospholipase A2α. chemicalbook.com Its utility extends to polymer science, where related alpha-haloesters are used as initiators in Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of complex macromolecules with well-defined structures, such as densely grafted molecular brushes. In one study, a macroinitiator, poly(2-(2-bromopropionyl)oxyethyl methacrylate), was used to polymerize n-butyl acrylate (B77674), demonstrating how the 2-bromopropionyl moiety is fundamental to initiating the growth of polymer chains from a backbone. researchgate.net

The compound also serves as a reagent for producing copolymers by reacting with compounds like acrylic acid and methacrylic acid. biosynth.com Through these and other transformations, this compound provides a reliable pathway for elaborating simple starting materials into molecules with greater complexity and specific functionality, including those found in pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂ | nih.govtcichemicals.comchemspider.com |

| Molecular Weight | 209.08 g/mol | nih.govtcichemicals.comfishersci.ca |

| Appearance | Colorless to Light Yellow Liquid | tcichemicals.comcymitquimica.com |

| Boiling Point | 196 °C | tcichemicals.com |

| Density (20/20) | 1.28 | tcichemicals.com |

| Flash Point | 81 °C | tcichemicals.com |

| CAS Number | 41145-84-0 | chem960.comtcichemicals.comchemspider.com |

Historical Overview of Alpha-Haloesters in Synthetic Chemistry

The significance of alpha-haloesters, the class of compounds to which this compound belongs, is deeply rooted in the history of organic chemistry. Two landmark reactions from the late 19th and early 20th centuries established these reagents as indispensable tools for synthesis.

The Reformatsky Reaction , first reported by Sergey Reformatsky in 1887, involves the reaction of an alpha-haloester with an aldehyde or a ketone in the presence of metallic zinc to produce a β-hydroxy ester. numberanalytics.comnih.gov The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents and therefore does not typically react with the ester functionality. wikipedia.org This reaction was a foundational method for carbon-carbon bond formation and remains widely used for synthesizing complex organic molecules, including natural products and pharmaceuticals. numberanalytics.comnih.gov

Another pivotal discovery was the Darzens Condensation (or glycidic ester condensation), reported by Auguste Georges Darzens in 1904. wikipedia.org This reaction involves the condensation of an alpha-haloester with an aldehyde or ketone in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). wikipedia.org The mechanism involves the deprotonation of the alpha-haloester to form a carbanion, which then attacks the carbonyl compound. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org The Darzens reaction provides a direct route to epoxides, which are themselves versatile intermediates in organic synthesis.

Table 2: Foundational Reactions of Alpha-Haloesters

| Reaction | Year Discovered | Key Reactants | Key Product | Significance |

|---|---|---|---|---|

| Reformatsky Reaction | 1887 | α-haloester, Aldehyde/Ketone, Zinc | β-hydroxy ester | C-C bond formation numberanalytics.comnih.gov |

| Darzens Condensation | 1904 | α-haloester, Aldehyde/Ketone, Base | α,β-epoxy ester | Synthesis of epoxides wikipedia.org |

These classical reactions demonstrated the synthetic potential of the alpha-haloester functional group and paved the way for the development and application of specific reagents like this compound in modern, advanced synthetic challenges.

Scope and Significance of Research on this compound

Current research continues to explore and expand the applications of this compound and related alpha-haloesters, focusing on enhancing reaction efficiency, selectivity, and the synthesis of novel, complex structures. The significance of this research lies in its direct impact on materials science and medicinal chemistry.

A key area of investigation is the use of alpha-haloester derivatives as initiators in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). Research in this field examines the kinetics and efficiency of the initiation process. For example, studies comparing the polymerization of monomers like n-butyl acrylate using a macroinitiator containing 2-bromopropionyl groups versus a small molecule initiator like ethyl 2-bromopropionate help to elucidate the mechanisms of polymer brush formation. researchgate.net These studies are crucial for designing and synthesizing advanced materials with precisely controlled architectures and properties. researchgate.net

In medicinal and pharmaceutical chemistry, research focuses on utilizing this compound as a key intermediate. Its role as a reactant in the synthesis of cytosolic phospholipase A2α inhibitors highlights its importance in creating molecules with specific biological targets. chemicalbook.com Investigations into its reactivity and selectivity under various conditions are critical for developing efficient and scalable synthetic routes to new therapeutic agents. smolecule.com For instance, the ability to selectively perform nucleophilic substitutions on the molecule is essential for building libraries of compounds for drug discovery. smolecule.com

Furthermore, the compound is used as a reagent in the preparation of various copolymers, demonstrating its relevance in the broader field of polymer chemistry beyond ATRP. biosynth.com The ongoing research into this compound underscores its continued importance as a versatile and indispensable tool in the modern synthetic chemist's arsenal, enabling the creation of complex functional molecules for a wide range of scientific and industrial applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMAEXGIVZJYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961461 | |

| Record name | Butyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41145-84-0 | |

| Record name | Propanoic acid, 2-bromo-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41145-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041145840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Chiral Applications of Butyl 2 Bromopropanoate

Enantioselective Synthesis Methodologies for Butyl 2-Bromopropanoate (B1255678)

Achieving an enantiomerically pure form of Butyl 2-bromopropanoate requires synthetic strategies that can effectively control the stereochemical outcome of the reaction. The primary approaches to accomplish this involve the use of chiral auxiliaries to direct a diastereoselective bromination or the application of asymmetric catalysis to achieve an enantioselective transformation.

A robust and widely employed strategy for establishing stereocenters is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of chiral this compound, this methodology typically involves acylating a chiral auxiliary with propionyl chloride. The resulting N-propionyl derivative can then be converted into a chiral enolate, which undergoes a highly face-selective reaction with an electrophilic bromine source. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary, followed by esterification with butanol, yields the desired enantiopure this compound.

Prominent examples of chiral auxiliaries applicable to this approach include Evans' oxazolidinones and Oppolzer's camphorsultam. researchgate.net The predictable stereocontrol exerted by these auxiliaries has made them staples in asymmetric synthesis. blogspot.com

| Chiral Auxiliary | Typical Base/Enolization Condition | Electrophilic Bromine Source | Expected Diastereoselectivity (d.r.) |

|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS, THF, -78 °C | N-Bromosuccinimide (NBS) | >95:5 |

| (1S)-(-)-Camphor-10-sultam (Oppolzer's Sultam) | LDA, THF, -78 °C | N-Bromosuccinimide (NBS) | >98:2 |

| (1S,2S)-(+)-Pseudoephedrine | LDA, THF, -78 °C | Bromine (Br₂) | >90:10 |

Asymmetric catalysis represents a highly efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. While the direct catalytic asymmetric bromination of butyl propanoate is a challenging transformation, the principles of organocatalysis and transition-metal catalysis provide a conceptual framework for this approach.

This strategy would involve the generation of a prochiral enolate from butyl propanoate, which is then intercepted by a chiral catalyst. The catalyst, by forming a transient, chiral complex with either the enolate or the bromine source, would create a chiral environment that biases the reaction pathway toward one enantiomer. For instance, a chiral Lewis acid could coordinate to the carbonyl group of the ester, rendering the two faces of the corresponding enolate electronically different and susceptible to attack from one side. Alternatively, a chiral amine or phosphine (B1218219) catalyst could react with the bromine source to generate a chiral brominating agent.

| Catalyst Type | Plausible Mechanism of Stereocontrol | Potential Bromine Source |

|---|---|---|

| Chiral Lewis Acid (e.g., Ti, Cu, Zn complexes) | Coordinates to the substrate's carbonyl group, creating a sterically defined pocket that shields one face of the enolate. | N-Bromosuccinimide (NBS) |

| Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) | Forms a chiral ammonium (B1175870) enolate or activates the bromine source through hydrogen bonding, directing the stereochemical outcome. | N-Bromosuccinimide (NBS) or other electrophilic Br⁺ sources |

This compound as a Chiral Building Block in Advanced Organic Synthesis

Once obtained in enantiopure form, this compound becomes a powerful tool for introducing a chiral propionate (B1217596) moiety into more complex molecules. Its dual functionality—an electrophilic center at the bromine-bearing carbon and an ester group that can be further modified—makes it a versatile synthon.

As a chiral α-bromo ester, this compound is an excellent electrophile for stereoselective alkylation reactions. In reactions with soft nucleophiles, such as stabilized enolates (e.g., from malonic esters) or organocuprates, the transformation typically proceeds via an SN2 mechanism. This mechanism results in a predictable inversion of configuration at the stereocenter. Therefore, (S)-Butyl 2-bromopropanoate will yield a product with the (R)-configuration at the α-carbon. This direct transfer of chirality is highly valuable for synthesizing α-substituted carboxylic acid derivatives with a defined stereochemistry. researchgate.net

| Nucleophile | Reaction Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Diethyl malonate | NaH, THF | Chiral substituted malonic ester | Inversion of configuration |

| Lithium diphenylcuprate (Ph₂CuLi) | Ether, -78 °C | Butyl 2-phenylpropanoate | Inversion of configuration |

| Thiophenol | K₂CO₃, Acetone | Butyl 2-(phenylthio)propanoate | Inversion of configuration |

One of the most significant applications of chiral α-halo esters is in diastereoselective carbon-carbon bond-forming reactions, most notably the Reformatsky reaction. nih.govtheaic.org This reaction involves the formation of an organozinc reagent (a zinc enolate) from the α-bromo ester, which then adds to a carbonyl compound like an aldehyde or ketone. acs.orgresearchgate.net

When an enantiopure this compound is used, the existing stereocenter directs the addition of the zinc enolate to one of the two prochiral faces of the carbonyl electrophile. This facial bias, often rationalized by Zimmerman-Traxler-type transition state models, leads to the formation of one diastereomer of the resulting β-hydroxy ester over the other. The level of diastereoselectivity can be very high, providing a reliable method for constructing molecules with multiple, well-defined stereocenters. nih.gov

| Carbonyl Electrophile | Metal Promoter | Typical Solvent | Observed Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzaldehyde | Activated Zinc (Zn) | THF | Often >90:10 (syn:anti) |

| Isobutyraldehyde | Samarium(II) Iodide (SmI₂) | THF | Can be >95:5 depending on conditions nih.gov |

| Acetone | Zinc-Copper Couple (Zn-Cu) | Benzene/Ether | Not applicable (product is not diastereomeric) |

The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry. nih.gov Chiral building blocks like this compound are instrumental in constructing the complex architectures of active pharmaceutical ingredients (APIs).

A notable application is in the synthesis of inhibitors for cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov This enzyme is a key player in inflammatory processes as it releases arachidonic acid from cell membranes, initiating the production of prostaglandins (B1171923) and leukotrienes. nih.govmpdkrc.edu.in Inhibitors of cPLA2α are therefore promising candidates for new anti-inflammatory drugs. Many potent cPLA2α inhibitors feature an indole (B1671886) core with a chiral propanoic acid side chain. Enantiomerically pure tert-Butyl 2-bromopropanoate has been utilized as a key reactant to introduce this essential side chain onto the indole scaffold through nucleophilic substitution, establishing the critical stereocenter in the final molecule. mpdkrc.edu.in

| Pharmaceutical Target | Class of Compound | Role of this compound |

|---|---|---|

| Cytosolic Phospholipase A2α (cPLA2α) | Indole-based anti-inflammatory agents | Provides the chiral propionate side chain via alkylation of an indole nitrogen or related nucleophile. mpdkrc.edu.in |

| Various (e.g., enzymes, receptors) | Non-proteinogenic α-amino acids | Serves as a precursor where the bromine is displaced by an azide (B81097) or amine equivalent with inversion of stereochemistry. |

| Various (e.g., enzymes, receptors) | Polyketide natural products and analogs | Used in diastereoselective Reformatsky or alkylation reactions to build up the carbon backbone with defined stereochemistry. nih.gov |

Role in Natural Product Synthesis

While not as ubiquitously cited as some other chiral synthons, this compound has proven to be a valuable tool in the total synthesis of certain natural products. A notable example is its application in the synthesis of the complex anticancer and antibiotic agent, pleurotin.

In a concise synthesis of a key pentacyclic intermediate of pleurotin, n-butyl 2-bromopropanoate was employed in a crucial Reformatsky reaction with a methoxyindanone derivative. This reaction served to construct a key carbon-carbon bond and introduce a new stereocenter. The choice of the butyl ester in this specific reaction was strategic, as it was found to impart superior diastereoselectivity in a subsequent heterogeneous hydrogenation step of the resulting indenyl ester. This highlights the indirect but critical role the butyl group can play in influencing the stereochemical outcome of reactions further down the synthetic pathway.

The selection of the n-butyl ester over simpler alkyl congeners underscores the subtle yet significant impact that ester groups can have on the stereocontrol of a reaction sequence. While the primary focus of the Reformatsky reaction is the formation of a β-hydroxy ester, the nature of the ester group can influence the conformational preferences of intermediates and transition states, thereby affecting the facial selectivity of subsequent transformations.

Table 1: Application of this compound in the Synthesis of a Pleurotin Intermediate

| Reaction Step | Reactants | Product | Role of this compound |

| Reformatsky Reaction | n-Butyl 2-bromopropanoate, Methoxyindanone | Indenyl ester | Formation of a key C-C bond and introduction of a new stereocenter. |

| Hydrogenation | Indenyl ester | Dihydroindenyl ester | The butyl ester group influences the diastereoselectivity of the hydrogenation. |

Chirality Transfer and Control in Reactions of this compound

The ability to transfer and control chirality is a cornerstone of asymmetric synthesis. In reactions involving this compound, the stereochemical outcome is influenced by a variety of factors, including the inherent chirality of the reactant itself (if an enantiomerically pure form is used), the use of chiral auxiliaries, and the reaction conditions.

The concept of chirality transfer refers to the transmission of stereochemical information from a chiral molecule to a new stereocenter being formed. In the context of this compound, this can be achieved through several mechanisms:

Substrate Control: When an enantiomerically pure form of this compound is used, its existing stereocenter can influence the stereochemistry of the product. The steric and electronic properties of the chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

Auxiliary Control: A common strategy in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the 2-bromopropanoate moiety. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. The rigid, well-defined conformational preferences of many chiral auxiliaries create a chiral environment that effectively shields one face of the reacting molecule, leading to high diastereoselectivity.

Reagent Control: Chiral reagents or catalysts can also be employed to control the stereochemistry of reactions involving this compound. These reagents can create a chiral environment around the substrate, influencing the transition state of the reaction and favoring the formation of one enantiomer.

In the aforementioned synthesis of the pleurotin intermediate, the diastereoselectivity of the hydrogenation step was reportedly enhanced by the presence of the butyl ester. While the precise mechanism for this control is not extensively detailed in the initial reports, it is plausible that the steric bulk of the butyl group, in conjunction with the catalyst surface, influences the adsorption of the indenyl ester onto the catalyst. This preferential orientation would then lead to the delivery of hydrogen from a specific face of the double bond, resulting in the observed diastereoselectivity.

The stereochemical outcome of reactions such as aldol (B89426) and Reformatsky reactions involving the enolate of this compound is governed by the geometry of the enolate (Z or E) and the nature of the chelating metal in the transition state. The Zimmerman-Traxler model is often invoked to explain the stereoselectivity of these reactions. The model proposes a six-membered, chair-like transition state where the substituents on the enolate and the aldehyde adopt pseudo-equatorial or pseudo-axial positions to minimize steric interactions. The size of the ester group, in this case, the butyl group, can influence the relative energies of these transition states, thereby dictating the syn or anti configuration of the resulting β-hydroxy ester.

Table 2: Factors Influencing Chirality Control in Reactions of this compound

| Control Element | Mechanism | Desired Outcome |

| Substrate Control | Inherent chirality of enantiomerically pure this compound directs the approach of reagents. | Diastereoselective product formation. |

| Auxiliary Control | A temporarily attached chiral auxiliary creates a sterically biased environment. | High diastereoselectivity, leading to enantiomerically enriched products after auxiliary removal. |

| Reagent Control | Chiral reagents or catalysts create a chiral environment around the substrate. | Enantioselective product formation. |

| Reaction Conditions | Solvent, temperature, and catalyst can influence transition state geometries and enolate formation. | Control over diastereomeric and/or enantiomeric ratios. |

Synthetic Methodologies and Advanced Reaction Chemistry of Butyl 2 Bromopropanoate

Esterification Pathways for Bromopropanoic Acid Derivatives

The formation of the ester bond in Butyl 2-bromopropanoate (B1255678) is a critical synthetic step, which can be achieved through both traditional chemical methods and modern biocatalytic approaches.

Conventional synthesis of butyl propionate (B1217596) and its derivatives is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (2-bromopropanoic acid) with the alcohol (butanol) in the presence of a strong acid catalyst, most commonly sulfuric acid. jchr.org The reaction is reversible, and to drive the equilibrium towards the product (the ester), water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product. While effective, these methods often require high temperatures and the use of corrosive acids, which can lead to side reactions and require neutralization and extensive purification steps. jchr.orgmdpi.com The yield of the esterification is highly dependent on the physical properties of the alcohol used; for instance, alcohols with higher boiling points, like butanol, can lead to more favorable reaction conditions. mdpi.com

Chemoenzymatic methods, particularly those using lipases, have emerged as powerful alternatives for the synthesis of esters like Butyl 2-bromopropanoate. These biocatalytic processes offer high selectivity, operate under mild reaction conditions, and are environmentally benign. scispace.com Lipases can catalyze the esterification of 2-bromopropanoic acid with butanol, often with high enantioselectivity, which is crucial for the synthesis of optically pure compounds. scispace.comgoogle.com

The lipase (B570770) from Candida cylindracea (CCL) has been shown to be effective in catalyzing the esterification of α-bromopropionic acid with n-butanol. oup.comnih.gov Studies conducted in water-in-oil microemulsions demonstrated higher catalytic activity compared to traditional biphasic systems. oup.comnih.gov For example, using a microemulsion system, a 45% conversion rate was achieved in just 6 hours, yielding butyl-(R)-α-bromopropionate with an optical purity of approximately 99%. nih.gov

The water content in the reaction medium is a critical parameter influencing both the reaction rate and the enantioselectivity of the enzyme. scispace.comoup.com Research on the enantioselective esterification of racemic 2-bromopropanoic acid using Candida rugosa lipase found that both activity and enantioselectivity vary according to optimum curves that plot against water activity. scispace.comresearchgate.net There exists a parallel relationship where conditions that increase the reaction rate often also enhance the enantioselectivity. oup.com

| Enzyme | Substrates | Reaction System | Reaction Time | Conversion Rate | Product Optical Purity | Reference |

|---|---|---|---|---|---|---|

| Candida cylindracea lipase (CCL) | α-bromopropionic acid and n-butanol | Water-in-oil microemulsion | 6 h | 45% | ~99% (butyl-(R)-α-bromopropionate) | nih.gov |

| Candida rugosa lipase | Racemic 2-bromopropanoic acid and n-butanol | n-pentane with varying water content | Not specified | Decreased at high water content | Decreased at high water content | researchgate.net |

| Candida cylindracea lipase | α-bromopropionic acid and n-butanol | n-hexane with varying water content | Not specified | Accelerated 9-fold with 0.125% water | Enhanced with optimal water content | oup.com |

Nucleophilic Substitution Reactions of this compound

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. chem960.comcymitquimica.com These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion and leading to inversion of stereochemistry if the carbon is chiral. smolecule.com

A wide array of nucleophiles can be used to synthesize a variety of propanoate derivatives. For example:

Reaction with Amines: Treatment with primary or secondary amines yields α-amino esters. The synthesis of tert-butyl 2-[(4-fluorophenyl)amino]propanoate from tert-butyl 2-bromopropanoate and 4-fluoroaniline (B128567) is a representative example of this transformation. evitachem.com

Reaction with Hydroxide (B78521): Alkaline hydrolysis, using a nucleophile like hydroxide ion (OH⁻), replaces the bromine with a hydroxyl group, converting this compound into Butyl lactate (B86563). libretexts.org

| Nucleophile | Reagent Example | Product Class | Specific Product Example | Reference |

|---|---|---|---|---|

| Amine | 4-Fluoroaniline (H₂N-C₆H₄-F) | α-Amino Ester | Butyl 2-[(4-fluorophenyl)amino]propanoate | evitachem.com |

| Hydroxide Ion | Sodium Hydroxide (NaOH) | α-Hydroxy Ester | Butyl 2-hydroxypropanoate (Butyl lactate) | libretexts.org |

| Cyanide Ion | Sodium Cyanide (NaCN) | α-Cyano Ester | Butyl 2-cyanopropanoate | General Knowledge |

| Azide (B81097) Ion | Sodium Azide (NaN₃) | α-Azido Ester | Butyl 2-azidopropanoate | General Knowledge |

SN2 Reaction Pathways with Various Nucleophiles

This compound, as a secondary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. libretexts.org The general mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and simultaneously, the bromide ion departs as the leaving group. This process results in an inversion of the stereochemical configuration at the chiral center. libretexts.orgedscl.in

The reactivity in SN2 reactions is significantly influenced by the nature of the nucleophile. Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles that react with this compound include:

Hydroxide ions (OH⁻): In the presence of a base like sodium hydroxide or potassium hydroxide, this compound can be hydrolyzed to form 2-hydroxypropanoic acid (lactic acid) derivatives.

Alkoxide ions (RO⁻): Reaction with alkoxides, such as sodium ethoxide, results in the formation of the corresponding ether.

Thiolate ions (RS⁻): Thiolates are excellent nucleophiles and react efficiently to produce thioethers.

Amines (RNH₂): Primary and secondary amines can displace the bromide to form the corresponding N-substituted 2-aminopropanoate derivatives.

Cyanide ions (CN⁻): The reaction with cyanide salts, like sodium cyanide, introduces a nitrile group, which is a versatile functional group for further transformations.

The general representation of the SN2 reaction is as follows:

Nu⁻ + CH₃CH(Br)CO₂Bu → CH₃CH(Nu)CO₂Bu + Br⁻

Where Nu⁻ represents the incoming nucleophile.

The table below summarizes the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Butyl 2-hydroxypropanoate |

| Alkoxide | Sodium Ethoxide (NaOEt) | Butyl 2-ethoxypropanoate |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Butyl 2-(ethylthio)propanoate |

| Amine | Ammonia (NH₃) | Butyl 2-aminopropanoate |

| Cyanide | Sodium Cyanide (NaCN) | Butyl 2-cyanopropanoate |

Influence of Steric and Electronic Factors on Reactivity

The rate and outcome of reactions involving this compound are governed by both steric and electronic factors.

Steric Factors:

The butyl group in this compound is a straight-chain alkyl group, which presents moderate steric hindrance around the reaction center. While less hindered than a tertiary alkyl group, the butyl group can still influence the approach of bulky nucleophiles or reagents. quora.com In SN2 reactions, the accessibility of the electrophilic carbon is crucial. Very bulky nucleophiles may react slower compared to smaller ones due to increased steric repulsion in the transition state.

For instance, the rate of substitution may decrease with increasingly branched nucleophiles. This steric hindrance can also play a role in competing elimination (E2) reactions, especially when a sterically hindered, strong base is used.

Electronic Factors:

The electronic nature of the substituents significantly impacts the reactivity of this compound.

Inductive Effect: The bromine atom is highly electronegative, creating a dipole moment along the C-Br bond and rendering the α-carbon electron-deficient and thus, electrophilic. This polarization is essential for nucleophilic attack. The adjacent carbonyl group of the ester also exerts an electron-withdrawing inductive effect, further increasing the electrophilicity of the α-carbon.

Radical Reactions Involving this compound

Atom Transfer Radical Polymerization (ATRP) Initiation

This compound and its analogs, such as ethyl 2-bromopropionate and methyl 2-bromopropionate, are effective initiators for Atom Transfer Radical Polymerization (ATRP). nih.govtkk.ficmu.edu ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. tkk.fi

The initiation step involves the homolytic cleavage of the carbon-bromine bond, catalyzed by a transition metal complex, typically a copper(I) species complexed with a ligand (e.g., bipyridine). This generates a carbon-centered radical and a copper(II) species. The radical then adds to a monomer molecule, initiating the polymerization chain.

The general mechanism for ATRP initiation with this compound is as follows:

CH₃CH(Br)CO₂Bu + Cu(I)Lₙ ⇌ CH₃CH(•)CO₂Bu + Cu(II)BrLₙ CH₃CH(•)CO₂Bu + M → P₁•

Where L is a ligand, M is a monomer, and P₁• is the propagating polymer chain. The reversible nature of the activation/deactivation process is key to the controlled nature of ATRP. tkk.fi this compound has been used to initiate the polymerization of various monomers, including n-butyl methacrylate (B99206) and tert-butyl acrylate (B77674). nih.govepa.gov

Reductive Debromination Reactions

This compound can undergo reductive debromination, where the bromine atom is replaced by a hydrogen atom. This transformation can be achieved through radical pathways. A common method involves the use of a radical initiator and a hydrogen atom donor. For instance, reacting this compound with a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), leads to the formation of butyl propanoate.

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.

Propagation:

The initiator radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).

The tributyltin radical abstracts the bromine atom from this compound, generating an alkyl radical and tributyltin bromide.

The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the debrominated product and regenerate the tributyltin radical.

CH₃CH(Br)CO₂Bu + Bu₃Sn• → CH₃CH(•)CO₂Bu + Bu₃SnBr CH₃CH(•)CO₂Bu + Bu₃SnH → CH₃CH₂CO₂Bu + Bu₃Sn•

This method is a standard procedure for the reductive removal of halogen atoms.

Cross-Coupling Reactions with Radical Intermediates

This compound can participate in cross-coupling reactions that proceed through radical intermediates. These reactions are often catalyzed by transition metals, particularly iron. thieme-connect.dekyoto-u.ac.jpacs.org In these processes, the C-Br bond is homolytically cleaved to generate an alkyl radical, which then couples with another organic fragment.

An important example is the iron-catalyzed cross-coupling of α-halo esters with Grignard reagents. kyoto-u.ac.jpscispace.com For instance, the reaction of tert-butyl 2-bromopropionate with an aryl Grignard reagent (ArMgBr) in the presence of an iron catalyst can form α-aryl propionates. kyoto-u.ac.jpscispace.com The proposed mechanism often involves the formation of an alkyl radical intermediate from the α-bromo ester. kyoto-u.ac.jpacs.org

The general scheme for such a reaction is: CH₃CH(Br)CO₂Bu + ArMgBr --(Fe catalyst)--> CH₃CH(Ar)CO₂Bu + MgBr₂

Recent studies using Mössbauer spectroscopy on the reaction of tert-butyl 2-bromopropionate with iron complexes have provided insight into the radical initiation steps. acs.orgnih.gov It has been shown that both mono- and bis-arylated iron(II) species can react with the α-bromo ester to generate the alkyl radical, which is a key step in the catalytic cycle. acs.org The choice of chiral ligands in these iron-catalyzed reactions can even lead to enantioselective cross-coupling products. kyoto-u.ac.jpscispace.com

Reformatsky Reactions and Related Organometallic Chemistry with this compound

This compound is a key substrate in the Reformatsky reaction, a method for forming carbon-carbon bonds. researchgate.net This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky reagent. This reagent then reacts with a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester after acidic workup. researchgate.netorganic-chemistry.org

The formation of the Reformatsky reagent from this compound is as follows:

CH₃CH(Br)CO₂Bu + Zn → BrZnCH(CH₃)CO₂Bu

This organozinc enolate is generally not isolated but is generated in situ and reacts directly with the carbonyl compound. nih.gov For example, the reaction of the Reformatsky reagent from this compound with an aldehyde (R'CHO) would proceed as:

BrZnCH(CH₃)CO₂Bu + R'CHO → R'CH(OZnBr)CH(CH₃)CO₂Bu R'CH(OZnBr)CH(CH₃)CO₂Bu + H₃O⁺ → R'CH(OH)CH(CH₃)CO₂Bu + Zn²⁺ + Br⁻

The Reformatsky reaction is valued for its ability to be performed under relatively mild and neutral conditions, tolerating a wide range of functional groups. researchgate.net Variations of this reaction using other metals like samarium(II) iodide (SmI₂) have also been developed, sometimes offering improved diastereoselectivity. acs.org

Furthermore, the organozinc reagents derived from α-bromo esters can participate in other transformations, such as palladium-catalyzed α-arylation reactions, providing a route to α-aryl esters. nih.gov

Mechanism and Scope of Reformatsky Reactions

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. vedantu.comnumberanalytics.com The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

Mechanism: The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of this compound. vedantu.comjk-sci.com This step forms a bromozincio-ester, which exists as a dimer in the solid state. wikipedia.org This organozinc intermediate is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule of this compound. wikipedia.org The Reformatsky enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state. jk-sci.com A subsequent rearrangement leads to the formation of a new carbon-carbon bond and a zinc alkoxide. Finally, an acidic workup protonates the alkoxide to yield the final β-hydroxy ester and zinc(II) salts. wikipedia.orgjk-sci.com

Scope: The Reformatsky reaction is known for its broad scope. It can be successfully employed with a wide variety of aldehydes and ketones, including sterically hindered ones. vedantu.comjk-sci.com Beyond simple aldehydes and ketones, the reaction can also be performed with other electrophiles such as nitriles (in the Blaise reaction), imines, and acid chlorides. wikipedia.org While zinc is the traditional metal used, other metals like magnesium, indium, and samarium (as samarium(II) iodide) have also been shown to mediate this transformation. wikipedia.orgunimi.it For instance, the sonochemical Reformatsky reaction of aldehydes or ketones with ethyl bromoacetate (B1195939) in the presence of indium has been shown to afford β-hydroxyesters in good to excellent yields under mild conditions. scispace.com

Modifications and Enhancements of Reformatsky Protocols

Several modifications to the classical Reformatsky protocol have been developed to improve yields, expand the substrate scope, and introduce stereocontrol.

Activation of Zinc: The reactivity of the zinc metal is crucial for the success of the reaction. Various methods have been employed to activate the zinc, such as using a zinc-copper couple, treating it with trimethylsilyl (B98337) chloride, or preparing highly reactive Rieke zinc. jk-sci.comnih.gov

Alternative Metals and Catalysts: As mentioned, metals other than zinc can be used. Samarium(II) iodide (SmI2) is a notable alternative, often providing higher yields and diastereoselectivities, particularly in intramolecular reactions. beilstein-journals.org Rhodium catalysts have been used to achieve selective synthesis of β-amino esters and β-lactams from aldimines and ethyl bromoacetate in a Reformatsky-type reaction. scispace.com

Asymmetric Variants: The development of enantioselective Reformatsky reactions has been a significant area of research. This is often achieved by using chiral ligands or auxiliaries. For example, chiral amino alcohols have been used as ligands to induce enantioselectivity in the addition of Reformatsky reagents to aldehydes. beilstein-journals.org A diastereoselective SmI2-mediated Reformatsky reaction was a key step in the total synthesis of prostaglandin (B15479496) E2 methyl ester. beilstein-journals.org

Two-Step Procedure: Performing the reaction in two distinct steps—first forming the organozinc reagent and then adding the carbonyl compound—can sometimes lead to improved yields. vedantu.com

Metal-Catalyzed Transformations of this compound

The carbon-bromine bond in this compound can be activated by various transition metal catalysts, enabling a diverse range of cross-coupling and functionalization reactions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective in promoting the α-arylation of ester enolates, including those derived from bromoalkanoates like this compound. These reactions typically involve the in situ generation of a zinc enolate (a Reformatsky reagent), which then undergoes cross-coupling with an aryl halide. nih.gov

The α-arylation of the zinc enolate of tert-butyl propionate has been demonstrated with a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands like Q-phos and P(t-Bu)3 often providing the best results. nih.gov These reactions can tolerate a range of functional groups on the aryl bromide, such as ketones, esters, and nitriles. nih.gov

| Aryl Bromide | Catalyst System | Product | Yield (%) |

| Bromobenzene | Pd(dba)₂ / P(t-Bu)₃ | tert-Butyl 2-phenylpropanoate | Quantitative (with excess enolate) nih.gov |

| 4-Bromoacetophenone | Pd(dba)₂ / Q-phos | tert-Butyl 2-(4-acetylphenyl)propanoate | High nih.gov |

| Methyl 4-bromobenzoate | Pd(dba)₂ / Q-phos | tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propanoate | High nih.gov |

This table presents illustrative data for the analogous tert-butyl 2-bromopropanoate system.

Copper-Catalyzed Reactions

Copper catalysts are also employed in transformations of α-halo esters. One notable application is in atom transfer radical polymerization (ATRP), where a copper(I) complex acts as a catalyst to generate a radical from an alkyl halide initiator, such as methyl 2-bromopropionate. tandfonline.com This process allows for the controlled polymerization of various monomers. The in-situ formation of the active Cu(I) species from Cu(II) precursors using reducing agents like fructose (B13574) has also been demonstrated. tandfonline.com

In the context of small molecule synthesis, copper-catalyzed reactions can be used for various coupling processes. For instance, copper(I) has been shown to catalyze the cycloaddition of azides and terminal alkynes, a reaction that could potentially be applied to derivatives of this compound. acs.org Copper(II) bromide has been used to mediate the intramolecular cyclopropanation of certain olefinic acetates. nih.gov

Iron-Catalyzed Cross-Couplings

Iron, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst for cross-coupling reactions. Iron-catalyzed enantioselective cross-coupling of racemic α-bromoalkanoates (including tert-butyl 2-bromopropanoate) with aryl Grignard reagents has been developed. kyoto-u.ac.jp These reactions, often employing chiral bisphosphine ligands like (R,R)-BenzP* or (R,R)-QuinoxP*, can produce α-arylpropanoates with good yields and synthetically useful enantioselectivities. kyoto-u.ac.jpacs.org The resulting α-aryl esters are valuable intermediates for the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

A similar iron-catalyzed enantioconvergent Suzuki-Miyaura coupling has been reported between tert-butyl α-bromopropionate and lithium arylborates, again using a chiral phosphine ligand. rsc.orgrsc.org This method provides another route to optically active α-arylpropionic acids. rsc.org

| Aryl Nucleophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |

| PhMgBr | (R,R)-BenzP | tert-Butyl 2-phenylpropanoate | 91 | 85:15 kyoto-u.ac.jp |

| PhB(OH)₂ (as lithium borate) | (R,R)-QuinoxP | tert-Butyl 2-phenylpropanoate | High | 84:16 rsc.org |

| 4-MeO-C₆H₄MgBr | (R,R)-BenzP* | tert-Butyl 2-(4-methoxyphenyl)propanoate | 85 | 88:12 kyoto-u.ac.jp |

This table presents illustrative data for the analogous tert-butyl 2-bromopropanoate system.

Ruthenium-Catalyzed Reactions

Ruthenium complexes have found application in atom transfer radical addition (ATRA) reactions and related polymerizations. uni-regensburg.de For example, ruthenium(II) complexes, such as RuCl₂(p-cymene)PR₃, can initiate the polymerization of vinyl monomers like styrene (B11656), using an α-halo ester such as ethyl 2-bromopropanoate as the initiator. uliege.be The choice of phosphine ligand on the ruthenium center influences the rate and control of the polymerization. uliege.be These catalytic systems allow for the synthesis of well-defined polymers with narrow molecular weight distributions. uliege.be

| Monomer | Ruthenium Catalyst | Initiator | Polymer |

| Styrene | RuCl₂(p-cymene)P(i-Pr)₃ | Ethyl 2-bromopropanoate | Polystyrene uliege.be |

| Methyl Methacrylate | RuCl₂(p-cymene)PCy₃ | Ethyl 2-bromo-2-methylpropanoate | Poly(methyl methacrylate) uliege.be |

| 4-Chlorostyrene | RuCl₂(p-cymene)PCy₃ | Ethyl 2-bromopropanoate | Poly(4-chlorostyrene) uliege.be |

This table illustrates the use of ruthenium catalysts with similar α-halo ester initiators.

Nickel-Catalyzed Reactions

The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for various nickel-catalyzed transformations. Nickel catalysts, being more earth-abundant and cost-effective than palladium, have garnered significant attention for facilitating cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds. For α-bromo esters like this compound, nickel catalysis provides pathways to a diverse range of functionalized products.

Key nickel-catalyzed reactions involving α-halo esters include cross-coupling and reductive coupling processes. In these reactions, a Ni(0) species typically initiates the catalytic cycle through oxidative addition into the C-Br bond of the ester. The resulting organonickel intermediate then undergoes further steps, such as transmetalation or reaction with a coupling partner, followed by reductive elimination to yield the final product and regenerate the Ni(0) catalyst.

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions enable the formation of a C-C bond at the α-position of the ester. While specific examples for this compound are not extensively documented in isolation, the reactivity of analogous α-bromo esters in well-established named reactions like the Hiyama and Negishi couplings serves as a strong precedent.

Hiyama Coupling: This reaction involves the coupling of an organohalide with an organosilane. Research has demonstrated the first catalytic asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl- and alkenylsilanes. organic-chemistry.org Using a catalyst system of nickel chloride glyme complex (NiCl₂·glyme) and a chiral diamine ligand, α-aryl carboxylic acid derivatives were synthesized with high enantioselectivity. organic-chemistry.org This methodology is tolerant of various functional groups and can be extended to produce enantioenriched α-alkenyl esters. organic-chemistry.org

Negishi Coupling: This reaction pairs an organohalide with an organozinc reagent. The first stereospecific nickel-catalyzed Negishi cross-coupling of secondary benzylic esters has been reported, utilizing dimethylzinc. acs.org The reaction proceeds with high yield and stereospecificity and is compatible with numerous functional groups, including other esters, amines, and various heterocycles. acs.org

Reductive Coupling Reactions: Reductive cross-couplings involve the coupling of two different electrophiles under reductive conditions, avoiding the pre-formation of stoichiometric organometallic reagents. Nickel catalysts are particularly effective in this type of transformation.

Reductive Arylation: A nickel-catalyzed reductive arylation of α-bromoalkyl boronic esters with aryl halides has been described. nih.gov This process highlights the umpolung (reactivity reversal) of the α-bromo ester derivative, allowing it to act as a nucleophilic partner.

Alkyl-Alkyl Coupling: The direct reductive cross-coupling between two distinct alkyl halides is a challenging but powerful method for C(sp³)–C(sp³) bond formation. Nickel catalysis has enabled the enantioconvergent coupling of racemic α-bromoamides with alkyl halides. nih.gov However, it was noted that under the specific conditions optimized for α-bromoamides, α-bromo esters failed to yield the desired cross-coupling product, indicating the critical role of the substrate and reaction conditions. nih.gov Similarly, an electrochemical, nickel-catalyzed Reformatsky-type reaction was found to be inefficient with ethyl 2-bromopropionate compared to more substituted analogues. researchgate.net

The following table summarizes key findings for nickel-catalyzed reactions with substrates analogous to this compound.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Key Findings | Citation |

|---|---|---|---|---|---|

| Asymmetric Hiyama Coupling | Racemic α-bromo esters | Aryltrimethoxysilanes | NiCl₂·glyme / Chiral diamine ligand | First catalytic asymmetric cross-coupling of α-halo esters with organosilanes; good yields and high enantioselectivity (up to 90% ee). | organic-chemistry.org |

| Stereospecific Negishi Coupling | Secondary benzylic 2-(methylthio)acetates | Dimethylzinc | NiCl₂·DME / DPEphos | First example with secondary benzylic esters; high yields and excellent stereospecificity; tolerates a wide range of functional groups. | acs.org |

| Reductive Arylation (Umpolung) | α-Bromoalkyl boronic esters | Aryl halides | NiBr₂·diglyme / Ligand | Unlocks a new cross-coupling strategy by promoting the umpolung reactivity of ambiphilic reagents. | nih.gov |

| Enantioconvergent Reductive Alkyl-Alkyl Coupling | α-Bromo ester | Alkyl halide | NiBr₂·diglyme / Chiral ligand | The α-bromo ester failed to deliver the desired cross-coupling product under conditions successful for α-bromoamides. | nih.gov |

| Electrochemical Reductive Coupling (Reformatsky-type) | Ethyl 2-bromopropionate | Aromatic aldehydes | Nickel complex | Reaction with ethyl 2-bromopropionate was found to be much less efficient than with ethyl 2-bromoisobutyrate. | researchgate.net |

Green Chemistry Approaches in the Synthesis and Application of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, these principles can be applied to both its synthesis (e.g., esterification of 2-bromopropanoic acid with butanol) and its subsequent reactions.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents. Reducing or eliminating these solvents is a primary goal of green chemistry.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, simplifying purification procedures, and often reducing energy consumption.

Mechanochemistry: This technique involves inducing reactions through mechanical force, such as grinding or milling, in the absence of a bulk solvent. Mechanochemical methods have been successfully used for the quantitative synthesis of metal-organic frameworks and pillar scholaris.caarenes by simply grinding the solid reactants together. rsc.orgrsc.org A novel and efficient method for synthesizing tert-butyl esters from various carboxylic acids using di-tert-butyl dicarbonate (B1257347) has been developed under solvent-free and base-free conditions using electromagnetic milling. rsc.orgresearchgate.net This approach is particularly suitable for sensitive molecules and demonstrates a green and sustainable pathway that could be adapted for this compound production.

Enzymatic Synthesis: The enzymatic synthesis of flavor esters, such as butyl acetate, has been successfully optimized in a solvent-free system. scispace.com Using an immobilized lipase as a biocatalyst, the esterification of acetic acid and butanol proceeds efficiently, minimizing environmental impact and simplifying downstream processing. scispace.com This biocatalytic, solvent-free approach is a promising green alternative to conventional acid-catalyzed esterification for producing butyl esters.

Environmentally Benign Solvents: When a solvent is necessary, replacing conventional hazardous solvents with greener alternatives is a key strategy.

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and possess negligible vapor pressure. DESs have been effectively used in the purification of fatty acid butyl esters (biodiesel). researchgate.net Specifically, a DES based on ethylene (B1197577) glycol and choline (B1196258) chloride was successful in completely extracting glycerol (B35011) from the butyl ester product, showcasing their potential as green media for processing steps. researchgate.net

Flow Chemistry: The use of flow microreactors represents a sustainable and efficient method for synthesizing esters. A direct synthesis of tertiary butyl esters has been developed using a flow system, which offers superior efficiency and versatility compared to traditional batch processes. rsc.org Flow chemistry minimizes waste, improves safety, and allows for precise control over reaction parameters.

Catalytic Methods for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently less wasteful than stoichiometric ones. Developing highly efficient and recyclable catalysts is crucial for minimizing waste.

Heterogeneous and Recyclable Catalysts: The use of solid catalysts that can be easily separated from the reaction mixture and reused is a major advantage for waste reduction.

Waste-Derived Catalysts: A promising green strategy involves creating catalysts from waste materials. Solid acid catalysts for esterification have been produced from waste cigarette filters via hydrothermal carbonization and sulfonation. nih.gov This catalyst was effective for the esterification of oleic acid and could be reused multiple times without a significant drop in activity. nih.gov Similarly, solid acid and base catalysts have been prepared from diverse waste streams like biomass, eggshells, and animal bone for esterification and transesterification reactions. rsc.org

Biomass-Based Catalysts: Carbon-based solid acid catalysts prepared from bagasse (a sugarcane processing byproduct) have shown high activity for the esterification of free fatty acids in waste cooking oil. bohrium.com These catalysts could be reused for at least seven cycles with a high conversion rate, demonstrating excellent stability and potential for waste reduction in ester production. bohrium.com Silica sulfuric acid has also been employed as a recyclable heterogeneous catalyst for reducing the free fatty acid content of waste oils via esterification. researchgate.net

Atom Economy and Process Intensification: Designing reactions that maximize the incorporation of all material from the reactants into the final product (high atom economy) and using intensified processes contribute to waste reduction.

Biocatalysis: As mentioned previously, enzyme-catalyzed esterification in solvent-free systems is a prime example of a waste-reducing method. scispace.com Lipases operate under mild conditions (e.g., 37°C), avoiding the harsh conditions and byproducts associated with strong acid catalysts. scispace.com

Ketonization of Waste Esters: Catalytic ketonization provides a method to upgrade waste esters into valuable ketones. Using a heterogeneous Zr-Mg-Y-O catalyst, methyl ester fractions from waste fats can be converted into ketone fractions with high yield and conversion. pjoes.com This process represents a rational approach to waste management, transforming a low-value stream into useful chemical products with minimal byproducts. pjoes.com

Spectroscopic and Computational Analysis of Butyl 2 Bromopropanoate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of Butyl 2-bromopropanoate (B1255678). Each technique offers unique information, and together they provide a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring atoms. For Butyl 2-bromopropanoate, the proton spectrum exhibits characteristic signals corresponding to the butyl and the 2-bromopropanoate moieties. The chemical shifts are influenced by the electronegativity of the neighboring bromine atom and the ester functionality.

Interactive ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH(Br) | ~4.35 | Quartet |

| OCH₂ | ~4.17 | Triplet |

| CH₃ (on propanoate) | ~1.82 | Doublet |

| CH₂ (next to OCH₂) | ~1.19-1.95 | Multiplet |

| CH₃ (on butyl) | ~0.95 | Triplet |

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions. chemicalbook.com

A related compound, tert-butyl 2-bromopropanoate, shows a distinct singlet for the nine equivalent protons of the tert-butyl group, alongside the signals for the 2-bromopropanoate portion. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift.

Interactive ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~169 |

| CH(Br) | ~40 |

| OCH₂ | ~66 |

| CH₂ (next to OCH₂) | ~30 |

| CH₂ (next to CH₃) | ~19 |

| CH₃ (on propanoate) | ~21 |

| CH₃ (on butyl) | ~13 |

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions. chemicalbook.com

For comparison, predicted ¹³C NMR data for the related butyl propionate (B1217596) is also available. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) with a characteristic intensity ratio. docbrown.info

Common fragmentation pathways for esters include cleavage at the C-O bond and McLafferty rearrangement. For this compound, fragmentation would likely involve the loss of the butyl group or the bromine atom. whitman.edu For instance, in the mass spectrum of tert-butyl 2-bromopropanoate, a prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester and the carbon-bromine bond.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, around 500-600 cm⁻¹. docbrown.info

X-ray Crystallography of Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com While obtaining a suitable single crystal of the liquid this compound itself can be challenging, the structures of solid derivatives can provide valuable insights into bond lengths, bond angles, and intermolecular interactions.

Studies on the crystal structures of related compounds, such as actinide propionate complexes and various pyrazolone (B3327878) derivatives, demonstrate the utility of this technique in elucidating complex three-dimensional arrangements. researchgate.netspast.org The structural information gleaned from such derivatives can help in understanding the steric and electronic effects that influence the properties and reactivity of the 2-bromopropanoate moiety.

Computational Chemistry and Mechanistic Insights

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for studying reaction mechanisms, predicting spectroscopic properties, and understanding chemical reactivity.

DFT calculations can be employed to explore the reaction pathways of this compound in various chemical transformations. For instance, in cross-coupling reactions involving similar haloalkanes, DFT studies have been used to elucidate complex catalytic cycles, such as the FeI/FeII/FeIII mechanism in iron-catalyzed reactions. nih.gov These studies can map out the potential energy surfaces of reactions, identify transition states and intermediates, and explain observed selectivities. mdpi.comrsc.org

Furthermore, DFT can be used to model cycloaddition reactions and thermal decomposition pathways, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. sioc-journal.cnpku.edu.cn By calculating the energies of different proposed pathways, researchers can determine the most likely reaction mechanism.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide critical insights into their interaction mechanisms with other molecules, which is fundamental for applications such as chiral separation and understanding biological activity.

Research on compounds closely related to this compound, such as other alkyl 2-bromopropanoates, has utilized MD simulations to elucidate the intricacies of their interactions at a molecular level. For instance, MD simulations have been employed to investigate the chiral recognition mechanisms of methyl α-bromopropionate with modified cyclodextrins, which are used as chiral stationary phases in chromatography. researchgate.net These simulations reveal the preferred binding sites and the nature of the forces driving the interaction. It was found that the inclusion of the enantiomers into the cyclodextrin (B1172386) cavity is a key part of the recognition process. researchgate.net

Similarly, computational studies on Isopropyl 2-bromopropanoate suggest using MD simulations to model its hydrolysis pathways under varying pH conditions. Such simulations can help identify structure-stability trends by comparing analogous esters, including this compound. The insights from these simulations are valuable for predicting the stability and degradation of these compounds in different chemical environments.

The general methodology for these simulations involves creating a model of the system, including the bromopropanoate ester and the interacting molecule (e.g., a cyclodextrin or a biological macromolecule), within a simulated environment, often a box of water molecules. researchgate.net The system's energy is minimized, and then it is gradually heated to a desired temperature and equilibrated. The simulation is then run for a specific period, typically nanoseconds, tracking the trajectory of each atom. Analysis of these trajectories provides information on interaction energies, conformational changes, and specific intermolecular contacts like hydrogen bonds and electrostatic interactions. ucsd.edu For example, simulations of benzofuran (B130515) derivatives with the enzyme cyclooxygenase-2 (COX-2) have detailed the ligand-protein interaction energies and identified key amino acid residues involved in binding. ucsd.edu

Table 1: Summary of Molecular Dynamics Simulation Findings for Methyl α-Bromopropionate with Modified Cyclodextrins

| Interacting Molecule | Key Findings from MD Simulation | Significance |

| Permethylated β-Cyclodextrin (PMBCD) | The preferred binding sites for the enantiomers are the interior of the cyclodextrin cavity. researchgate.net | Explains the mechanism of chiral recognition and separation in gas chromatography. researchgate.netnih.gov |

| Heptakis(2,6-di-O-butyl-3-O-butyryl)-β-CD (DBBBCD) | Differences in the stabilization energy and geometry of the inclusion complexes formed between the two enantiomers and the cyclodextrin derivative contribute to enantioseparation. researchgate.netnih.gov | Provides a basis for selecting or designing chiral stationary phases for optimal separation of 2-bromopropanoate enantiomers. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) in Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.govlongdom.org These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of untested chemicals, thereby saving time and resources. nih.gov For this compound, QSAR studies on structurally related compounds, such as aliphatic esters and halogenated hydrocarbons, provide valuable predictive insights into its potential biological and toxicological effects.

QSAR studies establish a mathematical relationship between molecular descriptors and a specific activity. spu.edu.sy Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic characteristics. researchgate.net

A notable application of QSAR is in predicting the toxicity of various chemical classes. For instance, QSAR models have been developed to predict the acute aquatic toxicity of aliphatic esters towards the protozoan Tetrahymena pyriformis. researchgate.net In one such study, a large number of molecular descriptors were calculated using specialized software, and a genetic algorithm was used to select the most relevant descriptors for building a multiple linear regression (MLR) model. The resulting model demonstrated strong predictive power, indicating that the toxicity of aliphatic esters can be reliably estimated from their structural features. researchgate.net

The general process of a QSAR study involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model, and rigorously validating the model's predictive ability using internal and external test sets. nih.govsciepub.com

Table 2: Example of a QSAR Model for Aquatic Toxicity of Aliphatic Esters

| Model Type | Endpoint Predicted | Key Descriptor Classes | Statistical Performance | Application |

| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Acute toxicity (log 1/IGC50) towards Tetrahymena pyriformis. researchgate.net | Constitutional descriptors, topological descriptors, geometrical descriptors, etc. (Calculated with Dragon software). researchgate.net | R² = 0.899 (goodness of fit), Q²_LOO = 0.928 (internal predictive ability). researchgate.net | Predicting the toxicity of new or untested aliphatic ester derivatives. researchgate.net |

Applications of Butyl 2 Bromopropanoate in Materials Science and Polymer Chemistry

Polymerization Initiation using Butyl 2-Bromopropanoate (B1255678)

The key feature of butyl 2-bromopropanoate as an initiator is the carbon-bromine bond, which can be reversibly cleaved by a transition metal catalyst. This initiates the polymerization process and allows it to proceed in a controlled manner, a significant advancement over traditional free radical polymerization which produces polymers with broad molecular weight distributions and undefined structures. acs.org

This compound is an archetypal initiator for Atom Transfer Radical Polymerization (ATRP), one of the most robust and widely used controlled radical polymerization techniques. labscoop.com In a typical ATRP setup, a transition metal complex, commonly based on copper, reversibly abstracts the bromine atom from this compound. This process generates a radical that can add to a monomer molecule, initiating polymer chain growth, and a higher oxidation state metal complex. tkk.fi This higher oxidation state complex can then "deactivate" the growing polymer chain by donating the halogen back, reforming a dormant species. tkk.fi

This rapid activation-deactivation equilibrium ensures that the concentration of active, growing radicals at any given moment is very low, significantly suppressing termination reactions that are common in conventional radical polymerization. acs.org The result is that all polymer chains are initiated at approximately the same time and grow at a similar rate. This leads to polymers with molecular weights that increase linearly with monomer conversion and narrow molecular weight distributions, often with a polydispersity index (Mw/Mn) below 1.2. tkk.fi

The choice of the alkyl group on the ester (e.g., methyl, butyl, tert-butyl) and the specific catalyst system can be tuned to control the polymerization of various monomers. tkk.ficmu.edu

Table 1: Examples of Monomers Polymerized via ATRP using Alkyl 2-Bromopropanoate Initiators

| Monomer | Initiator | Catalyst System | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| n-Butyl Acrylate (B77674) | Methyl 2-bromopropionate | CuBr / 4,4′-di(5-nonyl)-2,2′-bipyridine | Well-defined poly(n-butyl acrylate) with Mw/Mn ≈ 1.1. | cmu.edu |

| tert-Butyl Acrylate | Methyl 2-bromopropionate | FeCl₂·4H₂O / P(Ph)₃ | Poly(tert-butyl acrylate) with Mw/Mn as low as 1.2. | tkk.fiaalto.fi |

| Styrene (B11656) & n-Butyl Acrylate (Copolymerization) | Methyl 2-bromopropionate | CuBr / 4,4′-di(5-nonyl)-2,2′-bipyridine | Controlled copolymerization with predictable composition. | cmu.edu |

The controlled nature of ATRP initiated by this compound makes it an excellent method for synthesizing block copolymers. cmu.educmu.edu These polymers, composed of two or more distinct polymer chains linked together, are crucial for applications ranging from drug delivery to nanolithography.

The synthesis is typically achieved sequentially. First, an alkyl 2-bromopropanoate initiates the polymerization of one monomer (Monomer A). The polymerization is stopped before all monomer is consumed (typically >95% conversion) to ensure that the resulting polymer chains, now called macroinitiators, retain the active bromine end-group. acs.org After removal of the unreacted Monomer A, a second monomer (Monomer B) is introduced. The bromine-terminated macroinitiator then initiates the polymerization of Monomer B, growing a second block from the end of the first, resulting in a diblock copolymer (Polymer A-b-Polymer B). tkk.ficmu.edu

This method has been used to create a wide variety of block copolymers, including amphiphilic block copolymers where one block is hydrophilic and the other is hydrophobic. cmu.edu For instance, a poly(oxyethylene) macroinitiator, functionalized with 2-bromopropionate end-groups, was used to polymerize tert-butyl acrylate, yielding an ABA-type block copolymer. cmu.edu

Table 2: Examples of Block Copolymers Synthesized using Alkyl 2-Bromopropanoate Initiators

| First Block (Macroinitiator) | Second Monomer | Initiator/Macroinitiator Precursor | Resulting Block Copolymer | Reference |

|---|---|---|---|---|

| Poly(oxyethylene) | tert-Butyl Acrylate | Poly(oxyethylene) diol reacted with 2-bromopropionyl bromide | Poly(tert-butyl acrylate)-b-poly(oxyethylene)-b-poly(tert-butyl acrylate) | cmu.edu |

| Poly(butyl acrylate) | Methyl Methacrylate (B99206) | Methyl 2-bromopropionate to form P(BA) macroinitiator | Poly(butyl acrylate)-b-poly(methyl methacrylate) | cmu.edu |

| Poly(n-butyl methacrylate) | tert-Butyl Acrylate | Ethyl 2-bromoisobutyrate to form P(BMA) macroinitiator | Poly(n-butyl methacrylate)-b-poly(tert-butyl acrylate) | tkk.fiaalto.fi |

Functionalization of Polymeric Materials

Using an initiator like this compound in ATRP provides a straightforward method for polymer functionalization. Because the initiator fragment remains at one end of the polymer chain (the alpha-position) and the bromine atom remains at the other end (the omega-position) after polymerization, the resulting polymer is inherently functionalized. cmu.edu